methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms . Among substituted furans, furan-3 (4)-carboxylates, which have significant biologically active properties, attract significant attention .
Synthesis Analysis
Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For example, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .Molecular Structure Analysis
The molecular formula of “methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate” is C17H15NO5S2. The molecular weight is 377.43.Chemical Reactions Analysis
In many studies, furan synthesis reaction mechanisms were also investigated and proposed . For instance, the C-alkylation product initially formed in a reaction then intramolecularly converted into a dihydrofuran heterocycle, which in the final step underwent aromatization by elimination of H2O .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate often involves methylation processes that contribute to the study of chemical properties and reactions. For instance, methylation of 3-acylbenzofuran-2(3H)-ones, which share structural similarities, has provided insights into the tautomeric forms of such compounds and their reactions under different conditions. This process has led to the formation of various derivatives, highlighting the versatility and reactivity of these compounds in synthetic chemistry (Elix & Ferguson, 1973).
Anticancer and Antiangiogenic Activities
A notable application of structurally related compounds involves their potential in anticancer and antiangiogenic activities. Derivatives featuring benzofuran skeletons, for example, have shown significant promise in inhibiting cancer cell growth and tubulin polymerization, demonstrating potential therapeutic applications in cancer treatment. These compounds, characterized by specific substituents, have been evaluated for their in vitro and in vivo anticancer properties, underscoring the potential of furan-benzyl derivatives in medicinal chemistry (Romagnoli et al., 2015).
Photosensitizing Properties for Photodynamic Therapy
The development of new photosensitizers for photodynamic therapy, targeting cancer treatment, has also been an area of application. Derivatives with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties, revealing high singlet oxygen quantum yields. These properties make them suitable candidates for Type II photosensitizers in photodynamic therapy, offering a promising approach to cancer treatment by utilizing light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Environmental and Biotechnological Applications
The interaction of similar compounds with enzyme systems, like the 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, showcases their environmental and biotechnological relevance. These studies provide insights into the biodegradation of aromatic compounds, highlighting the importance of such chemical structures in environmental biotechnology and the potential for developing bioremediation strategies (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Mechanism of Action
Furan Derivatives
The furan ring in the compound is a common feature in many biologically active molecules . Furan derivatives have been found to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The presence of the furan ring can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability .
Indole Derivatives
The compound also contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-25-18-8-7-16(20(22)26-2)11-19(18)28(23,24)21-12-14-3-5-15(6-4-14)17-9-10-27-13-17/h3-11,13,21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSPIBYAWKEXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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